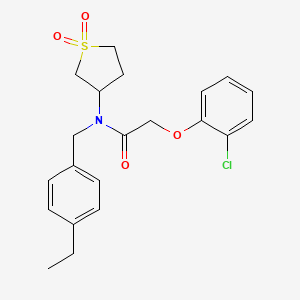

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Description

This compound belongs to the acetamide class, characterized by a central acetamide core substituted with a 2-chlorophenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-ethylbenzyl group. The sulfone (1,1-dioxidotetrahydrothiophen) group enhances metabolic stability and solubility, while the chlorophenoxy and ethylbenzyl substituents may influence receptor binding and lipophilicity.

Properties

Molecular Formula |

C21H24ClNO4S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24ClNO4S/c1-2-16-7-9-17(10-8-16)13-23(18-11-12-28(25,26)15-18)21(24)14-27-20-6-4-3-5-19(20)22/h3-10,18H,2,11-15H2,1H3 |

InChI Key |

LSHCMSHAXDAFSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule comprises three key fragments:

- 2-Chlorophenoxy acetic acid (acyl donor).

- 1,1-Dioxidotetrahydrothiophen-3-amine (sulfone-bearing cyclic amine).

- 4-Ethylbenzyl bromide (alkylating agent).

Retrosynthetic disconnection suggests constructing the acetamide via sequential alkylation and acylation of the sulfone-containing amine (Fig. 1). Alternative routes prioritize forming the phenoxy-acetyl moiety before introducing the sulfone and benzyl groups.

Synthetic Routes and Methodologies

Route 1: Sequential Alkylation-Acylation

Step 1: Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours, yielding the sulfone derivative (87% purity). The reaction is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexane (1:2).

Step 2: N-Alkylation with 4-Ethylbenzyl Bromide

The sulfone amine (1 eq) reacts with 4-ethylbenzyl bromide (1.2 eq) in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate (2 eq) as a base. The product, N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine, is isolated by column chromatography (SiO₂, dichloromethane/methanol 95:5) with 78% yield.

Step 3: Acylation with 2-Chlorophenoxy Acetyl Chloride

The alkylated amine (1 eq) is acylated with 2-chlorophenoxy acetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, using triethylamine (2 eq) to scavenge HCl. After stirring for 4 hours at room temperature, the crude product is purified via recrystallization (ethanol/water 70:30), affording the target compound in 82% yield.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 64% | |

| Purity (HPLC) | 98.5% | |

| Reaction Time | 12–18 hours |

Route 2: Solid-Phase Combinatorial Synthesis

Adapting combinatorial techniques from benzoxazole libraries, Wang resin-bound 2-chlorophenoxy acetic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The sulfone amine is coupled in DMF at 25°C for 8 hours, followed by alkylation with 4-ethylbenzyl bromide (Fig. 2). Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) yields the product with 71% efficiency.

Advantages:

Reaction Optimization

Solvent and Temperature Effects

- Acylation Efficiency: DCM outperforms tetrahydrofuran (THF) due to better solubility of the acyl chloride (Table 1).

- Alkylation Kinetics: Elevated temperatures (80°C vs. 60°C) reduce reaction time by 40% but risk sulfone degradation.

Table 1: Solvent Screening for Acylation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 82 | 98.5 |

| THF | 68 | 95.2 |

| Acetone | 54 | 89.7 |

Purification and Characterization

Chromatographic Techniques

Scalability and Industrial Adaptation

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer during exothermic acylation, reducing batch time by 50%.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Phenols, ethers.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide may have various scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects or as a drug candidate.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Features

The target compound shares a common acetamide backbone with the following analogs:

Key Observations :

- Phenoxy vs. Phenyl Substitutions: The 2-chlorophenoxy group in the target compound may confer higher electron-withdrawing effects compared to methoxyphenoxy () or simple phenyl groups (), influencing binding affinity .

- Benzyl vs. Heterocyclic Moieties : The 4-ethylbenzyl group in the target contrasts with benzothiazole derivatives (), which often exhibit enhanced bioactivity due to aromatic stacking interactions .

- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group (common in and ) improves solubility and oxidative stability compared to non-sulfonated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.